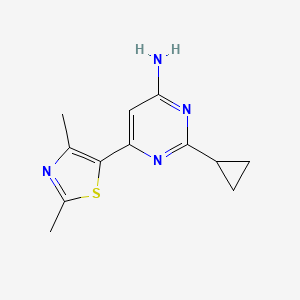

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-6-11(17-7(2)14-6)9-5-10(13)16-12(15-9)8-3-4-8/h5,8H,3-4H2,1-2H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHLBJMPUHMSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Thiazole Intermediate

The thiazole moiety, specifically 2,4-dimethylthiazol-5-yl, is prepared starting from methylthiourea and α-haloketones or related precursors. For example:

- Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

- The 2-methylamino group is masked as a tert-butoxycarbonate to prevent interference in subsequent steps.

- Alkylation with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate in good yield (~72%).

- Conversion to enaminones is achieved by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA).

This route avoids the use of highly toxic reagents such as sodium cyanide where possible, favoring safer alternatives.

Formation of Enaminone and Pyrimidine Ring

- The enaminone intermediates are treated with electrophilic reagents such as SelectFluor or N-chlorosuccinimide to introduce halogen substituents at the 2-position of the enaminone.

- Subsequent condensation with phenylguanidines or related guanidine derivatives under microwave irradiation facilitates cyclization to form the pyrimidine ring.

- This step is critical for installing the 4-amine group on the pyrimidine and linking the thiazole substituent at the 6-position.

Introduction of the Cyclopropyl Group

- The cyclopropyl substituent at the 2-position of the pyrimidine is introduced via an LDA-mediated alkylation reaction.

- For example, 4-cyclopropyl-N-methylthiazol-2-amine is prepared by alkylation of the corresponding thiazolyl amine with cyclopropyl aldehyde, followed by oxidation to the thiazol-5-ylethanol intermediate.

- This intermediate is then oxidized (e.g., with manganese dioxide) to yield the desired cyclopropyl-substituted thiazolyl amine.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of thiazole ring | 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | Moderate to good yield |

| 2 | Protection of amino group | tert-butoxycarbonate (Boc protection) | Boc-protected thiazole intermediate | Prevents interference in later steps |

| 3 | Alkylation | Cyanomethanide | tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate | ~72% yield |

| 4 | Enaminone formation | Reflux in DMF–DMA | Enaminone intermediate | Key precursor for pyrimidine ring |

| 5 | Halogenation | SelectFluor or N-chlorosuccinimide | Halogenated enaminone | Enables further functionalization |

| 6 | Cyclization to pyrimidine | Reaction with phenylguanidines, microwave irradiation | Substituted 4-(thiazol-5-yl)pyrimidin-4-amine | Efficient ring closure |

| 7 | Cyclopropyl group introduction | LDA-mediated alkylation with cyclopropyl aldehyde, oxidation with MnO2 | 2-Cyclopropyl substituted pyrimidin-4-amine | Critical for biological activity |

Research Findings and Notes

- The synthetic route avoids hazardous reagents such as sodium cyanide where possible, opting for safer alternatives to improve scalability and safety.

- Microwave-assisted cyclization enhances reaction efficiency and yields in forming the pyrimidine ring.

- The cyclopropyl substituent introduction is a key modification influencing biological activity, achieved via controlled alkylation and oxidation steps.

- Structure–activity relationship (SAR) studies indicate the importance of substituents at the 2- and 6-positions of the pyrimidine for selective inhibition of targets such as CDK9, which is relevant for anticancer activity.

- X-ray crystallography of related compounds confirms the binding modes and supports the synthetic design rationale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the pyrimidine or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine has a range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to key analogs from patents, research articles, and structural databases, focusing on molecular features, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Variations: The target compound’s pyrimidine core is simpler than the thienopyrimidine in or the pyrrolothiazine in , which may influence binding specificity. Thienopyrimidines, for example, exhibit altered electron distribution due to the fused thiophene ring .

Substituent Effects: Lipophilicity: The cyclopropyl and dimethylthiazol groups in the target compound likely increase lipophilicity compared to APY7’s polar chlorophenyl and benzothiazole groups . This could enhance passive diffusion across biological membranes. Solubility: Compounds with ionizable groups, such as the tetrazole in , exhibit improved aqueous solubility, whereas the target’s nonpolar substituents may limit solubility . Steric Effects: Patent compounds with piperidinyl and methanesulfonyl groups () demonstrate how bulky substituents can hinder target engagement or metabolic clearance .

The nitro group in the patent compound () introduces electron-withdrawing effects, which may destabilize the molecule under reducing conditions .

Thermal Stability :

- APY7’s high melting point (262–264°C) suggests strong intermolecular forces (e.g., hydrogen bonding, π-stacking) due to its benzothiazole and chlorophenyl groups . The target compound’s melting point is unreported but may be lower due to less polar substituents.

Biological Activity

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a thiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

This structure incorporates a cyclopropyl moiety, which is known for enhancing lipophilicity and potentially improving membrane permeability. The thiazole ring contributes to the biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In various assays, it demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds against COX enzymes have been reported, indicating notable anti-inflammatory activity:

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 3b | 19.45 ± 0.07 µM | 42.1 ± 0.30 µM |

| 4b | 26.04 ± 0.36 µM | 31.4 ± 0.12 µM |

| 4d | 28.39 ± 0.03 µM | 23.8 ± 0.20 µM |

These findings suggest that modifications in the thiazole and pyrimidine structures can enhance anti-inflammatory potency.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation.

Synthesis and Research Applications

The synthesis of this compound typically involves several key steps:

- Preparation of Thiazole Derivative : The synthesis begins with creating a suitable thiazole precursor.

- Coupling with Pyrimidine : The thiazole is then reacted with a pyrimidine precursor under controlled conditions.

- Optimization : Industrial production methods may include continuous flow reactors to maximize yield and purity.

This compound serves as a versatile building block in medicinal chemistry for developing new pharmaceuticals targeting various diseases including cancer and inflammatory disorders.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Pyrimidine Derivatives : A study on pyrimidine derivatives showed significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory conditions .

- Thiazole Antimicrobial Activity : Research on thiazole derivatives indicated their effectiveness against drug-resistant bacteria, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a pyrimidine core with a thiazole substituent. A robust approach includes:

- Step 1: Prepare the pyrimidin-4-amine scaffold via Pd-catalyzed cross-coupling reactions. For example, use Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents to introduce the cyclopropyl group .

- Step 2: Functionalize the pyrimidine at the 6-position with a pre-synthesized 2,4-dimethyl-1,3-thiazol-5-yl moiety. This may require Buchwald-Hartwig amination or nucleophilic aromatic substitution under basic conditions (e.g., Na₂CO₃ in DME/H₂O) .

- Optimization: Use high-throughput screening to vary catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, DME), and temperatures (90–150°C). Monitor yields via HPLC and purity via NMR .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assign protons using ¹H and ¹³C NMR, focusing on the pyrimidine (δ 8.0–9.0 ppm) and thiazole (δ 2.0–3.0 ppm for methyl groups) regions. NOESY can confirm spatial proximity of substituents .

- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL, paying attention to hydrogen bonding between the amine and thiazole groups .

- Mass Spectrometry: Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~316.1) and fragmentation patterns .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in kinase inhibition studies?

Methodological Answer:

- Core Modifications: Synthesize analogs with varying substituents (e.g., replacing cyclopropyl with cyclopentyl) and evaluate IC₅₀ against kinases like CDK2. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

- Thiazole Optimization: Compare 2,4-dimethylthiazole with 4-methyl-2-aminothiazole (see and ). Assess steric/electronic effects via Hammett plots .

- Data Analysis: Apply multivariate regression to link substituent parameters (e.g., logP, polar surface area) with bioactivity .

Advanced: What challenges arise in resolving crystallographic data for this compound, particularly in macromolecular complexes?

Methodological Answer:

- Crystal Twinning: Address twinning via SHELXD for phase determination. Use HKL-3000 for data integration and scaling .

- Disorder in Substituents: The cyclopropyl and thiazole groups may exhibit rotational disorder. Apply restraints in SHELXL to refine occupancy and thermal parameters .

- Resolution Limits: For low-resolution data (<2.0 Å), employ composite omit maps to reduce model bias .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation: Compare results from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays. Normalize data using Z’-factor analysis .

- Solubility Effects: Measure solubility in DMSO/PBS and adjust concentrations to avoid aggregation. Use dynamic light scattering (DLS) to confirm compound dispersion .

- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects. Validate with CRISPR knockouts of the proposed target .

Advanced: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Modeling: Use SwissADME or ADMET Predictor to estimate logP (target ~2.5), permeability (Caco-2), and metabolic stability (CYP450 isoforms) .

- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess membrane penetration and protein-ligand stability .

- Toxicity Prediction: Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.